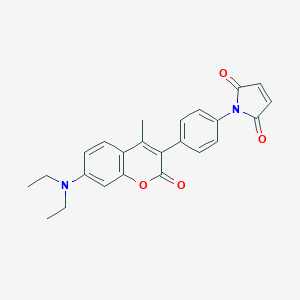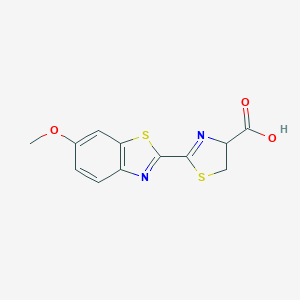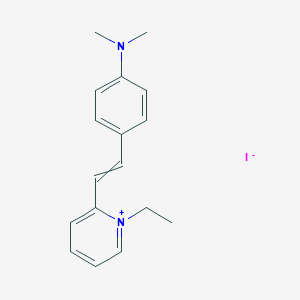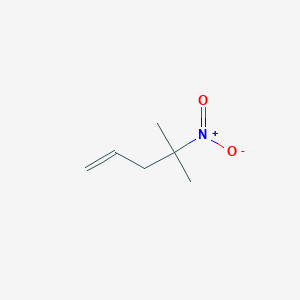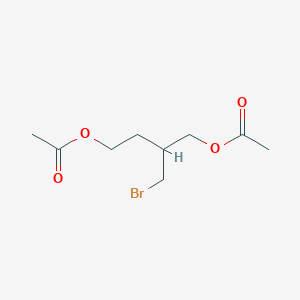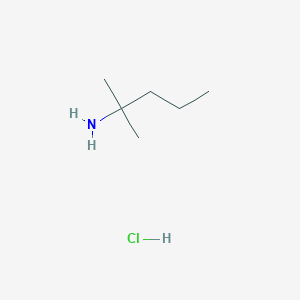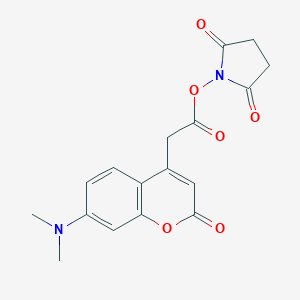
7-Diméthylaminocoumarine-4-acide acétique ester succinimidyle
Vue d'ensemble
Description
“7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” is a chemical compound with the molecular formula C17H16N2O6. It is a fluorescent probe that is reactive towards primary amine groups on proteins, peptides, antibodies, and other biomolecules .
Molecular Structure Analysis
The molecular structure of “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” is characterized by its molecular formula C17H16N2O6. The compound has an average mass of 344.319 Da and a monoisotopic mass of 344.100830 Da .
Chemical Reactions Analysis
The chemical reactions involving “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” are complex and involve various stages . Unfortunately, the specific details of these reactions are not available in the current resources.
Physical and Chemical Properties Analysis
The physical and chemical properties of “7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester” include a density of 1.4±0.1 g/cm3, a boiling point of 552.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 287.8±32.9 °C .
Applications De Recherche Scientifique
7-Diméthylaminocoumarine-4-acide acétique ester succinimidyle : Une analyse exhaustive des applications de la recherche scientifique :
Études de transfert d'énergie de résonance par fluorescence (FRET)
Ce composé est utilisé dans les études basées sur le FRET comme colorant donneur. Il peut être associé à l'isothiocyanate de fluorescéine-5 comme colorant accepteur, ce qui permet d'étudier les interactions moléculaires au sein des cellules .
Marquage des protéines et des acides nucléiques
Les dérivés des colorants 7-aminocoumarine, y compris ce composé, sont largement utilisés pour préparer des conjugués de protéines et d'acides nucléiques. Cette application est cruciale pour diverses analyses biochimiques et études de biologie moléculaire .
Développement de fluorochromes
Le composé a été utilisé dans le développement d'un fluorochrome chélate d'europium donneur pour une utilisation dans des analyses basées sur le transfert d'énergie de résonance par luminescence (LRET). Cela implique une réaction avec un groupe amino suivie d'une réaction avec l'anhydride DTPA .
Bioconjugaison
L'ester succinimidyle d'acide 7-diméthylaminocoumarine-4-acétique est utilisé pour le marquage des peptides et des protéines afin d'obtenir une fluorescence bleue, ce qui est essentiel pour visualiser et suivre les molécules biologiques .
Études des propriétés photophysiques
Le composé possède des propriétés photophysiques souhaitables, telles qu'un grand décalage de Stokes, ce qui le rend adapté à une synthèse pratique dans diverses applications de marquage .
Analyse structurale
L'étude des propriétés de fluorescence des dérivés de la coumarine, y compris ce composé, aide à comprendre leurs caractéristiques structurales et les modifications potentielles pour améliorer leurs performances dans les applications scientifiques .
Mécanisme D'action
Target of Action
The primary target of 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester are primary amine groups on proteins, peptides, antibodies, and other biomolecules . The compound is utilized in FRET-based studies, acting as the donor dye .
Mode of Action
The compound interacts with its targets by reacting towards primary amine groups on proteins, peptides, antibodies, and other biomolecules . This interaction occurs at a pH range of 7.0-9.0 .
Biochemical Pathways
It is known to be used in fret-based studies , which suggests that it may be involved in pathways where energy transfer between molecules is significant.
Pharmacokinetics
It is known to be soluble in acetonitrile, chloroform, n,n-dimethylformamide, dimethyl sulfoxide, and methanol , which may influence its absorption and distribution in biological systems.
Result of Action
The result of the compound’s action is the generation of a blue fluorescent signal . This signal can be detected and measured, providing a means to study the presence and behavior of the target biomolecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and solvent. For instance, the compound reacts towards primary amine groups at a pH range of 7.0-9.0 . Additionally, its solubility in various solvents may affect its distribution and stability in different environments.
Analyse Biochimique
Biochemical Properties
The 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester is known to interact with various enzymes, proteins, and other biomolecules. It is often used in Fluorescence Resonance Energy Transfer (FRET) based studies, acting as the donor dye . The nature of these interactions is primarily through the primary amine groups present in these biomolecules .
Cellular Effects
Given its properties as a fluorescent probe, it is likely to influence cell function by enabling the visualization and tracking of the biomolecules it is attached to .
Molecular Mechanism
The molecular mechanism of action of 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester involves its reactivity towards primary amine groups. This allows it to form covalent bonds with biomolecules such as proteins, thereby enabling their visualization under fluorescence microscopy .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVIONHAFVXWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242389 | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96686-59-8 | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID SUCCINIMIDYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6B7Z57XYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



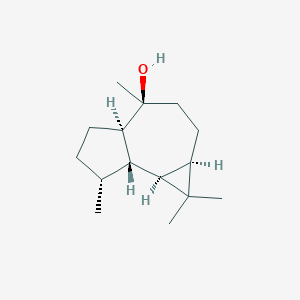
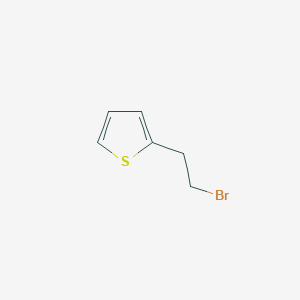
![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)
